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molecular formula C7H14N2 B8767995 N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No. B8767995
M. Wt: 126.20 g/mol
InChI Key: OJQACUULHAUXBI-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of 3-benzyl-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine (1.80 g) in MeOH was added a catalytic amount of 20% Pd(OH)2/C. The reaction mixture was stirred for 3 h at room temperature under H2 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 20:1 (v/v) DCM/MeOH) to afford the title compound as brown oil (0.74 g, 70.00%), HPLC: 99.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 127.5 (M+1); 1H NMR (400 MHz, CDCl3) δ: 1.25-1.28 (m, 3H), 1.72-1.76 (m, 2H), 2.31 (s, 6H), 3.19-3.29 (m, 2H) ppm.
Name
3-benzyl-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]2[CH:10]([CH:11]2[N:14]([CH3:16])[CH3:15])[CH2:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[CH3:15][N:14]([CH3:16])[CH:11]1[CH:12]2[CH:10]1[CH2:9][NH:8][CH2:13]2 |f:2.3.4|

Inputs

Step One
Name
3-benzyl-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature under H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with a silica gel column (eluting agent: 20:1 (v/v) DCM/MeOH)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1C2CNCC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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